molecular formula C7H7IN2O B1297923 2-Iodobenzohydrazide CAS No. 31822-03-4

2-Iodobenzohydrazide

Cat. No.: B1297923
CAS No.: 31822-03-4
M. Wt: 262.05 g/mol
InChI Key: KWILBQORUHQREX-UHFFFAOYSA-N
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Description

2-Iodobenzohydrazide is a useful research compound. Its molecular formula is C7H7IN2O and its molecular weight is 262.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation and Synthesis Applications

  • 2-Iodoxybenzoic acid is used for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms, as demonstrated in the synthesis of the marine indole alkaloid eudistomin U (Panarese & Waters, 2010).

Structural and Stability Studies

  • Polybenzimidazolium hydroxides, which involve 2-phenyl substituents like 2-Iodobenzohydrazide, are of interest for use in alkaline anion exchange membrane fuel cells. Studies show that introducing an ether group in the para-position improves stability under alkaline conditions (Henkensmeier et al., 2012).

Catalytic and Synthetic Properties

  • 2-Iodoxybenzoic acid (IBX) is a significant species for the oxidation of alcohols to aldehydes or ketones. Research suggests that reactivity can be improved by adjusting the trans influence with Lewis acids (Jiang et al., 2017).

Antimicrobial Screening

  • 2-Aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives, synthesized using iodobenzene diacetate, showed moderate antimicrobial activity. These compounds include structures related to this compound (Mhaske et al., 2017).

Inhibitory Activity Studies

  • A class of iodobenzoyldiazenido-functionalized POMs, which are related to this compound, demonstrated potent inhibitory activity against coxsackievirus B3, highlighting potential antiviral applications (Wang et al., 2022).

Organohypervalent Iodine Reagents

  • Organohypervalent iodine reagents like 2-iodoxybenzoic acid (IBX) have diverse applications in organic synthesis due to their versatility and environmental benignity. These reagents show uncommon reactivity patterns and novel fields of application, expanding the scope of this compound's utility (Zhdankin, 2011).

Mechanism of Action

While specific information on the mechanism of action of 2-Iodobenzohydrazide was not found in the search results, it is known that hydrazide-hydrazones, including this compound, can exhibit biological activities. For instance, they have been studied for their cytotoxic and antimicrobial properties.

Future Directions

While specific future directions for 2-Iodobenzohydrazide were not found in the search results, the compound’s potential biological activities and the ability to synthesize a variety of derivatives suggest that it could be a subject of future research .

Properties

IUPAC Name

2-iodobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWILBQORUHQREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346845
Record name 2-Iodobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31822-03-4
Record name 2-Iodobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-IODOBENZOIC ACID HYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Iodobenzoic acid (3.00 g, 12.1 mmol) was dissolved in dichloromethane (150 mL), and the mixture was stirred at room temperature for 2 hours after adding 1,1′-carbonyldiimidazole (2.16 g, 13.3 mmol). Thereafter, hydrazine.monohydrate (3.52 mL, 72.6 mmol) was added to the mixture, and the mixture was stirred at room temperature for 3 hours. Water was added after concentrating the mixture under reduced pressure, and the precipitated solid was collected by filtration, and dried under reduced pressure to give 2-iodobenzohydrazide (2.81 g, 89%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
monohydrate
Quantity
3.52 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper discusses NP-10, a novel antimitotic agent. Can you elaborate on the role of 2-Iodobenzohydrazide within NP-10 and its potential contribution to the observed antimitotic activity?

A1: While the research article primarily focuses on NP-10 as a whole, it's important to note that NP-10 is a conjugate molecule containing this compound as a key component []. Though the specific contribution of this compound to the overall antimitotic activity of NP-10 isn't explicitly detailed in this study, it's highly likely that its presence influences the molecule's interaction with its biological targets.

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